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Introduction

Dasatinib, marketed under the trade name Sprycel®, is a potent oral tyrosine kinase inhibitor
used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-
positive acute lymphoblastic leukemia (ALL).[1][2] The intricate molecular structure of Dasatinib
necessitates a multi-step synthesis, relying on the efficient preparation of key chemical
intermediates. This technical guide provides a detailed review of the discovery and
development of these crucial intermediates, focusing on their synthetic pathways, experimental
protocols, and the evolution of manufacturing processes aimed at improving yield, purity, and
scalability.

The synthesis of Dasatinib generally converges on the formation of a central thiazole
carboxamide core, which is subsequently coupled with a pyrimidine moiety and a side chain
containing a piperazine ring. One of the most critical intermediates in this process is 2-amino-
N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][3][4] Various synthetic strategies have
been developed to produce this key intermediate and its downstream derivatives, each with its
own set of advantages and challenges.

Core Intermediates in Dasatinib Synthesis

The synthesis of Dasatinib involves several key intermediates, with their preparation being a
focal point of process development to ensure the efficiency and cost-effectiveness of the
overall synthesis. The most pivotal intermediates include:
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e 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This is a foundational building
block that incorporates the thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide
moiety.[5][6]

e N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-
thiazolecarboxamide: This advanced intermediate is formed by the coupling of the
aminothiazole core with a dichlorinated pyrimidine.[7][8]

This review will delve into the various synthetic routes developed for these intermediates,
presenting comparative data and detailed experimental procedures.

Synthesis of 2-amino-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide

Multiple synthetic routes have been reported for the preparation of this key aminothiazole
intermediate. These routes often start from different materials and employ various chemical
strategies to construct the thiazole ring and introduce the required functional groups.

Route 1: From 2-aminothiazole-5-ethyl carboxylate

This route involves the protection of the amino group of 2-aminothiazole-5-ethyl carboxylate,
followed by hydrolysis, amidation, and deprotection.

Experimental Protocol:

e Amino Protection: 172g (1mol) of ethyl 2-aminothiazole-5-carboxylate is suspended in 10009
of dichloromethane. 168g (2mol) of sodium bicarbonate is added, and the mixture is stirred.
The temperature is lowered to 10-15°C, and 255g (1.5mol) of benzyl chloroformate is added
dropwise over 3 hours. The reaction is then brought to room temperature and stirred for 5
hours. After workup, the product is purified to yield Compound II.[1]

e Hydrolysis: 308g (1mol) of the product from the previous step is added to a solution of 100g
of sodium hydroxide in 1500g of 30% aqueous ethanol at a temperature below 30°C. The
mixture is incubated at 30°C for 8 hours. The pH is then adjusted to 3 with 2N concentrated
hydrochloric acid to precipitate the product, Compound Ill.[1]
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e Amidation: 280g (1mol) of Compound Ill is dissolved in 1000g of pyridine, and the
temperature is lowered to 0-5°C. 125¢g (1.1mol) of methanesulfonyl chloride is added
dropwise over 1 hour. The reaction is maintained at this temperature for 5 hours, after which
1569 (1.1mol) of 2-chloro-6-methylaniline is added. The temperature is slowly raised to 80°C
and maintained for 8 hours to yield Compound IV.[1]

o Deprotection: The CBZ protection group of Compound IV is removed using aluminum
trichloride-anisole to obtain the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-
carboxamide.[1]

Data Summary:

Starting .
Step Product . Reagents Yield Reference
Material
Ethyl 2- Benzyl
aminothiazole  chloroformate
1 Compound Il ) 90% [1]
-5- , Sodium
carboxylate bicarbonate
Sodium
hydroxide,
2 Compound Il Compound Il ) 93% [1]
Hydrochloric
acid
Methanesulfo
nyl chloride,
3 Compound IV Compound Il 85% [1]
2-chloro-6-
methylaniline
2-amino-N-
(2-chloro-6- Aluminum
4 methylphenyl ~ Compound IV trichloride- - [1]
)thiazole-5- anisole

carboxamide

Synthetic Pathway:
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Figure 1: Synthesis from 2-aminothiazole-5-ethyl carboxylate.
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Route 2: From 3-ethoxyacrylic acid

This alternative route utilizes 3-ethoxyacrylic acid, which is first converted to an amide and then
cyclized to form the thiazole ring.

Experimental Protocol:

o Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a
one-pot nucleophilic substitution and hydrolysis reaction.[3][9]

o Amidation: 3-ethoxyacrylic acid is subjected to a one-pot acyl chlorination and amidation with
2-chloro-6-methylaniline to synthesize N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3][9]
The reaction solvent can be dichloromethane, chloroform, or others, and the reaction is
carried out at room temperature for 0.5-4 hours.[3]

o Cyclization: 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is dissolved in 3.5L of
isopropanol. 300g of N-bromosuccinimide (NBS) is added in portions while maintaining the
temperature below 25°C. Thiourea is then added, and the reaction mixture is heated to form
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3] The reaction temperature for
this step can range from 10-100°C with a reaction time of 4-12 hours in a solvent such as
methanol, ethanol, or isopropanol.[3]

Synthetic Pathway:
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Figure 2: Synthesis from 3-ethoxyacrylic acid.
Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-
chloro-2-methyl-4-pyrimidinyl)amino]-5-
thiazolecarboxamide

This advanced intermediate is typically prepared by the coupling of 2-amino-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.
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Experimental Protocol:

A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol)
and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (65 mL) is cooled to
10-20°C.[10] A 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) is
added slowly. The mixture is stirred at room temperature for 1.5 hours and then cooled to 0-
5°C. 2N Hydrochloric acid (21.5 mL) is added slowly, and the mixture is stirred for 1.75 hours at
0-5°C. The resulting solid is collected by vacuum filtration, washed with water, and dried to give
the desired product.[10]

Data Summary:
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Figure 3: Synthesis of the advanced pyrimidine intermediate.

Final Step: Synthesis of Dasatinib

The final step in the synthesis of Dasatinib involves the condensation of N-(2-chloro-6-
methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide with 1-(2-
hydroxyethyl)piperazine.

Experimental Protocol:

8 kg of the advanced intermediate, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of
N,N-diisopropylethylamine are added to 80 kg of dimethyl sulfoxide. The mixture is heated to
80 £ 5°C. The reaction is monitored by TLC. Upon completion, water is added to precipitate the
crude Dasatinib, which is then collected and purified.[4]

Conclusion

The development of synthetic routes for Dasatinib intermediates has been a critical area of
research, with a strong focus on improving efficiency, reducing costs, and ensuring high purity.
The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-
carboxamide, has been approached from various starting materials, each with its own merits.
Subsequent coupling reactions to build the final Dasatinib molecule have also been optimized.
The detailed experimental protocols and comparative data presented in this guide offer
valuable insights for researchers and professionals involved in the development and
manufacturing of this important anticancer drug. Further innovations in this field will likely focus
on developing even more streamlined and environmentally friendly synthetic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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